molecular formula C7H16BrN B6319684 2,3-Dimethylpiperidine hydrobromide CAS No. 1050508-99-0

2,3-Dimethylpiperidine hydrobromide

Cat. No. B6319684
CAS RN: 1050508-99-0
M. Wt: 194.11 g/mol
InChI Key: PUZMLMPUZYHQAO-UHFFFAOYSA-N
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Description

2,3-Dimethylpiperidine hydrobromide (DMPH) is a chemical compound with the molecular formula C7H16BrN. Piperidines, including DMPH, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including DMPH, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of DMPH is C7H16BrN . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including DMPH, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The molecular weight of DMPH is 194.11 g/mol. More specific physical and chemical properties of DMPH are not mentioned in the sources.

Advantages and Limitations for Lab Experiments

2,3-Dimethylpiperidine hydrobromide is a relatively simple compound to synthesize in the laboratory, and is widely available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is a relatively strong base, and can be corrosive to certain materials. Additionally, it can react with other molecules, so it should be handled with care.

Future Directions

2,3-Dimethylpiperidine hydrobromide is an important intermediate in the synthesis of many compounds, and there are many potential future directions for research. For example, it could be used to synthesize new peptides, peptidomimetics, or other compounds. Additionally, it could be used to modify the properties of existing compounds, such as peptides and proteins. Additionally, it could be used to synthesize polymers, dyes, or other materials. Finally, it could be used in the synthesis of pharmaceuticals or other compounds, or even used to create new drugs.

Synthesis Methods

2,3-Dimethylpiperidine hydrobromide is synthesized from the reaction of 2,3-dimethylpiperidine and hydrobromic acid. The reaction proceeds in two steps: first, the piperidine is protonated by the hydrobromic acid, forming a bromide salt. Then, the bromide salt is hydrolyzed, forming the desired product. The reaction is typically carried out in aqueous solution and is relatively simple.

Scientific Research Applications

2,3-Dimethylpiperidine hydrobromide is widely used in research applications, such as in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it is used in the synthesis of peptides, peptidomimetics, and other compounds.

Safety and Hazards

While the specific safety data sheet for DMPH is not available, piperidine derivatives are generally considered hazardous. They are flammable liquids and can cause severe skin burns, eye damage, and respiratory irritation . Proper handling and storage are crucial to ensure safety .

properties

IUPAC Name

2,3-dimethylpiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.BrH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZMLMPUZYHQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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